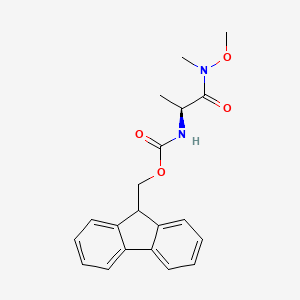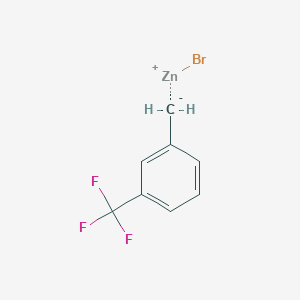
(3-(Trifluoromethyl)benzyl)zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Trifluoromethyl)benzyl)zinc bromide is an organozinc compound widely used in organic synthesis. It is particularly valued for its role in cross-coupling reactions, where it serves as a nucleophile. The compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further bonded to a zinc bromide unit. This unique structure imparts specific reactivity and stability to the compound, making it a valuable reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Trifluoromethyl)benzyl)zinc bromide typically involves the reaction of (3-(Trifluoromethyl)benzyl) bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as: [ \text{(3-(Trifluoromethyl)benzyl) bromide} + \text{Zn} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.
化学反应分析
Types of Reactions: (3-(Trifluoromethyl)benzyl)zinc bromide primarily undergoes nucleophilic substitution reactions. It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Reagents: Palladium catalysts, aryl halides, bases (e.g., potassium carbonate)
Conditions: Typically carried out in an inert atmosphere, at temperatures ranging from room temperature to 100°C, depending on the specific reaction requirements.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
科学研究应用
Chemistry: In organic chemistry, (3-(Trifluoromethyl)benzyl)zinc bromide is used as a reagent in the synthesis of complex molecules. Its ability to participate in cross-coupling reactions makes it a versatile tool for constructing carbon-carbon bonds.
Biology and Medicine: While direct applications in biology and medicine are limited, the compound’s derivatives and the products of its reactions are often explored for their biological activities. For instance, biaryl compounds synthesized using this compound may exhibit pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its role in the synthesis of biaryl compounds makes it valuable for manufacturing high-performance polymers and electronic materials.
作用机制
The mechanism of action of (3-(Trifluoromethyl)benzyl)zinc bromide in cross-coupling reactions involves the formation of a palladium complex. The compound acts as a nucleophile, transferring the (3-(Trifluoromethyl)benzyl) group to the palladium center. This is followed by the transmetalation step, where the (3-(Trifluoromethyl)benzyl) group is transferred to the aryl halide, forming the desired biaryl product. The overall process can be summarized as follows:
- Oxidative addition of the aryl halide to the palladium catalyst.
- Transmetalation with this compound.
- Reductive elimination to form the biaryl product and regenerate the palladium catalyst.
相似化合物的比较
- (3-(Trifluoromethyl)benzyl) bromide
- (3-(Trifluoromethyl)benzyl)magnesium bromide
- (3-(Trifluoromethyl)benzyl)lithium
Uniqueness: Compared to its analogs, (3-(Trifluoromethyl)benzyl)zinc bromide offers a unique balance of reactivity and stability. While (3-(Trifluoromethyl)benzyl)magnesium bromide and (3-(Trifluoromethyl)benzyl)lithium are highly reactive, they are also more sensitive to moisture and air. This compound, on the other hand, provides a more controlled reactivity, making it suitable for a broader range of synthetic applications.
属性
IUPAC Name |
bromozinc(1+);1-methanidyl-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3.BrH.Zn/c1-6-3-2-4-7(5-6)8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQKRCIVAXWDII-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)C(F)(F)F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
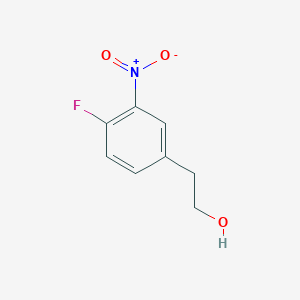
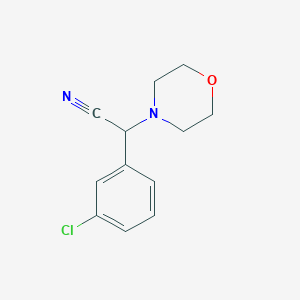
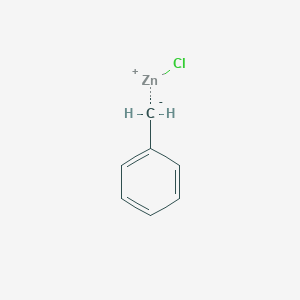
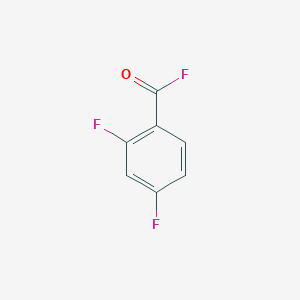
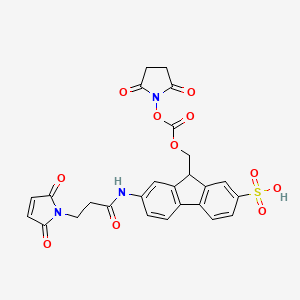
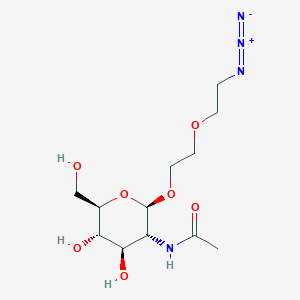
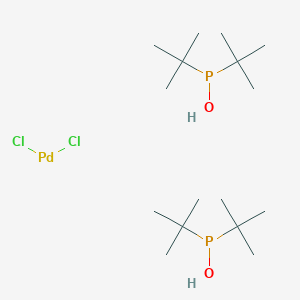
![4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B6316860.png)
![5-Phenethyl-benzo[d]isoxazol-3-ol](/img/structure/B6316867.png)
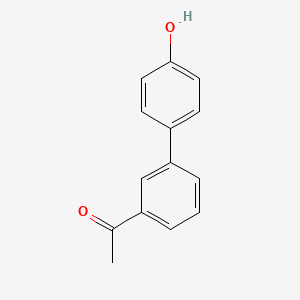
![7-Bromodispiro[2.0.2.1]heptane](/img/structure/B6316872.png)
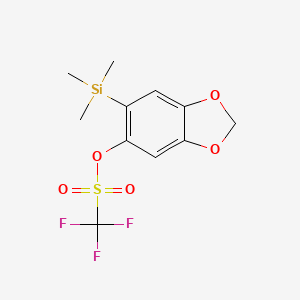
![1,1-Dioxo-1H-1lambda*6*-benzo[b]thiophene-6-sulfonyl chloride](/img/structure/B6316892.png)
